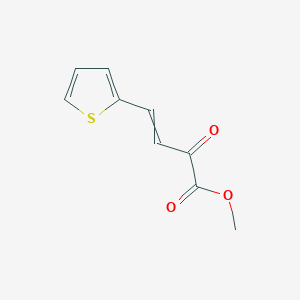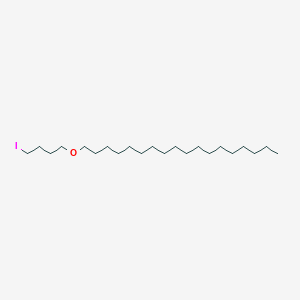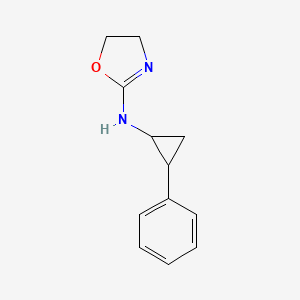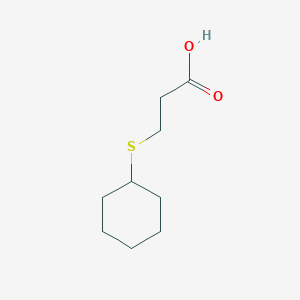
Propanoic acid, 3-(cyclohexylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(cyclohexylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a propanoic acid moiety attached to a cyclohexylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexylthiol with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of propanoic acid, 3-(cyclohexylthio)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(cyclohexylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar chemical properties.
Cyclohexylthiol: Shares the cyclohexylthio group but lacks the carboxylic acid moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.
Uniqueness
Propanoic acid, 3-(cyclohexylthio)- is unique due to the combination of the propanoic acid and cyclohexylthio groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106664-87-3 |
|---|---|
Fórmula molecular |
C9H16O2S |
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
3-cyclohexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
Clave InChI |
UUXZAQWHAQVQJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


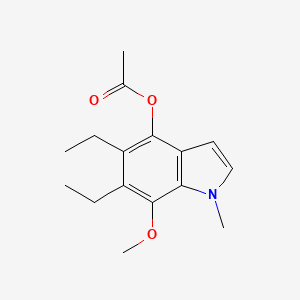
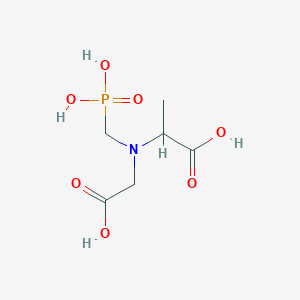




![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
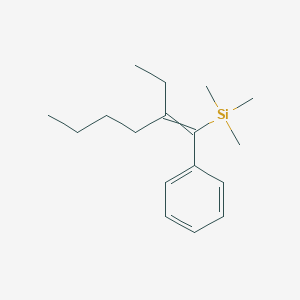
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
